tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
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Description
“tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate” is a chemical compound with the CAS Number: 1909309-47-2 . It has a molecular weight of 353.2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H20INO3/c1-11(2,3)17-10(15)14-6-12(7-14)4-9(5-13)16-8-12/h9H,4-8H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 353.2 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Compounds : Meyers et al. (2009) detailed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, useful for further selective derivation and exploration of novel compounds. This work enhances the chemical space accessible beyond traditional piperidine ring systems (Meyers et al., 2009).
Characterization and Structural Analysis : Research by Moriguchi et al. (2014) focused on the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. This study included characterization using NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis (Moriguchi et al., 2014).
Mechanistic Studies in Organic Chemistry : Moskalenko and Boev (2012) reported on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, providing insights into the reactivity and potential pathways in organic synthesis (Moskalenko & Boev, 2012).
Applications in Drug Discovery and Development
Construction of Drug Discovery Modules : Li, Rogers-Evans, and Carreira (2013) demonstrated the synthesis of new classes of thia/oxa-azaspiro[3.4]octanes, designed as novel, multifunctional, and structurally diverse modules for drug discovery, showcasing the application of similar compounds in pharmaceutical research (Li, Rogers-Evans, & Carreira, 2013).
Conformational Analysis for Peptide Synthesis : Fernandez et al. (2002) synthesized derivatives of 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes. These derivatives were prepared for use in peptide synthesis, demonstrating the potential of such compounds in designing constrained surrogates for dipeptides (Fernandez et al., 2002).
Synthesis of Piperidine Derivatives : Moskalenko and Boev (2014) discussed the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, further emphasizing the potential of tert-butyl azaspiro compounds in synthesizing complex organic molecules with potential pharmacological applications (Moskalenko & Boev, 2014).
Properties
IUPAC Name |
tert-butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18INO4/c1-11(2,3)18-10(16)14-6-12(7-14)4-8(5-13)17-9(12)15/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGXRNDCAMRLGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(OC2=O)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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